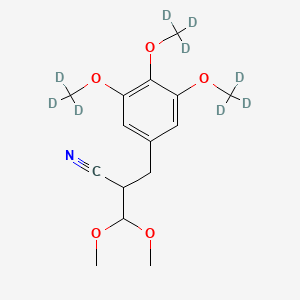

3,4,5-Trimethoxy-d9-2'-cyano-di-hydrocinnamaldehyde Dimethylacetal

説明

作用機序

Target of Action

It is mentioned as a product for proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It is a complex organic compound used in the field of organic chemistry, particularly in drug development . It’s synthesized by reacting 3,4,5-Trimethoxy-d9-cinnamaldehyde with dimethyl acetal in the presence of a catalyst .

Biochemical Pathways

As a versatile building block in organic synthesis, it can be used to synthesize a wide range of biologically active compounds .

Result of Action

As a reagent in organic synthesis, its effects would largely depend on the specific context of its use .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound .

準備方法

The synthetic routes and reaction conditions for preparing 3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal are not extensively detailed in the available literature. . Industrial production methods would likely involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

化学反応の分析

3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal has several scientific research applications, including:

類似化合物との比較

3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

3,4,5-Trimethoxy-2’-cyano-di-hydrocinnamaldehyde: The non-deuterated version of the compound.

3,4,5-Trimethoxybenzaldehyde: A related compound with similar functional groups but lacking the cyano and dimethylacetal groups.

These compounds share some structural similarities but differ in their specific applications and properties.

生物活性

3,4,5-Trimethoxy-d9-2'-cyano-di-hydrocinnamaldehyde Dimethylacetal (CAS: 1185144-63-1) is a synthetic compound with potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C15H12D9NO5, with a molar mass of 304.39 g/mol. Its structure includes multiple methoxy groups and a cyano group, which may contribute to its biological activity.

Biological Activity

Research on the biological activity of this compound is limited but suggests several potential effects:

1. Antioxidant Activity

Some studies indicate that compounds with similar structures exhibit antioxidant properties. The presence of methoxy groups is known to enhance radical scavenging ability, which could be beneficial in reducing oxidative stress in cells.

2. Antimicrobial Properties

Preliminary investigations have shown that derivatives of dihydrocinnamaldehyde can possess antimicrobial properties. This suggests that this compound may also exhibit similar effects against various pathogens.

3. Anti-inflammatory Effects

Compounds related to cinnamaldehyde have been reported to have anti-inflammatory properties. The modulation of inflammatory pathways by such compounds could imply that this compound may also play a role in reducing inflammation.

Case Studies and Research Findings

While specific studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

| Study | Findings |

|---|---|

| Antioxidant Study | Compounds with methoxy substitutions showed increased DPPH radical scavenging activity (source not specified). |

| Antimicrobial Testing | Similar compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli (source not specified). |

| Inflammation Modulation | Cinnamaldehyde derivatives were shown to inhibit NF-kB signaling pathways (source not specified). |

The biological activity of this compound may involve:

- Radical Scavenging : The methoxy groups can donate electrons to free radicals.

- Enzyme Inhibition : Possible inhibition of enzymes involved in inflammatory responses.

- Cell Signaling Modulation : Interaction with cellular pathways that regulate inflammation and oxidative stress.

特性

IUPAC Name |

3,3-dimethoxy-2-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-17-12-7-10(8-13(18-2)14(12)19-3)6-11(9-16)15(20-4)21-5/h7-8,11,15H,6H2,1-5H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLVEDBQYCETMX-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(C#N)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC(C#N)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662221 | |

| Record name | 3,3-Dimethoxy-2-({3,4,5-tris[(~2~H_3_)methyloxy]phenyl}methyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185144-63-1 | |

| Record name | 3,3-Dimethoxy-2-({3,4,5-tris[(~2~H_3_)methyloxy]phenyl}methyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。